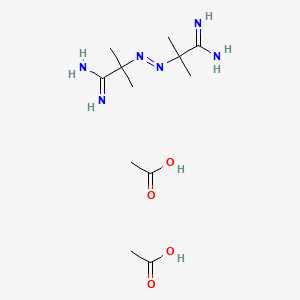
2,2'-Azobis(2-methylpropionamidine) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azobis(2-methylpropionamidine) diacetate is a chemical compound widely used as a free radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly useful in the synthesis of polymers and copolymers, making it a valuable tool in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) diacetate typically involves the reaction of 2,2’-Azobis(2-methylpropionamidine) with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the diacetate salt. The process involves the following steps:
- Dissolution of 2,2’-Azobis(2-methylpropionamidine) in a suitable solvent such as water or methanol.
- Addition of acetic acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the resulting diacetate salt through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) diacetate is carried out on a larger scale using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) diacetate undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate is typically carried out under thermal or UV light conditions. Common reagents used in these reactions include:
Thermal initiators: Heat is applied to decompose the compound and generate free radicals.
Photoinitiators: UV light is used to induce the decomposition of the compound.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.
Scientific Research Applications
2,2’-Azobis(2-methylpropionamidine) diacetate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a free radical initiator in the polymerization of acrylic, vinyl, and allyl monomers.
Biological Studies: The compound is employed in studies involving oxidative stress and free radical biology.
Material Science: It is used in the synthesis of hydrogels and other polymeric materials with specific properties.
Industrial Applications: The compound is utilized in the production of adhesives, coatings, and other polymer-based products.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) diacetate involves the generation of free radicals through its decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is influenced by factors such as temperature, light, and the presence of other initiators. The molecular targets and pathways involved in the compound’s action include the formation of cationic radicals and their subsequent reactions with monomers .
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionamidine) diacetate is similar to other azo compounds used as free radical initiators, such as:
2,2’-Azobis(2-methylpropionitrile): Another widely used azo initiator known for its thermal stability and efficiency in initiating polymerization reactions.
2,2’-Azobis(isobutyronitrile): Commonly used in the polymerization of styrene and other monomers.
The uniqueness of 2,2’-Azobis(2-methylpropionamidine) diacetate lies in its ability to generate cationic radicals, making it particularly useful in cationic polymerization processes .
Properties
CAS No. |
79629-13-3 |
|---|---|
Molecular Formula |
C12H26N6O4 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
acetic acid;2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6.2C2H4O2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;2*1-2(3)4/h1-4H3,(H3,9,10)(H3,11,12);2*1H3,(H,3,4) |
InChI Key |
RDZMIVARQKFIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
Related CAS |
13217-66-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















